N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride involves several steps, including peptide coupling reactions and reductive amination. One common synthetic route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including substitution, click reactions, and addition reactions . These reactions are essential for modifying the compound to enhance its biological activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include DIPEA, DMSO, and N,N-dimethylformamide (DMF). The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the development of PROTACs and other therapeutic agents .
Scientific Research Applications
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a cereblon ligand, which allows it to modulate the activity of cereblon (CRBN) protein. This modulation leads to the selective degradation of target proteins, such as GSPT1, through the ubiquitin-proteasome pathway . The compound binds to CRBN, forming a complex that recruits the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in the treatment of various cancers.
Uniqueness
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its use in the development of PROTACs . This compound’s ability to selectively degrade target proteins makes it a valuable tool in medicinal chemistry and drug development .
Biological Activity
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dioxopiperidine moiety : This part enhances receptor binding and selectivity.
- Piperazine ring : Known for its role in various pharmacological activities.
- Aromatic phenyl group : Contributes to the compound's lipophilicity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈Cl₂N₄O₂ |
Molecular Weight | 357.24 g/mol |
Solubility | Soluble in DMSO, water |
Melting Point | Not specified |
Antiproliferative Effects
Research has demonstrated that derivatives of the dioxopiperidine group exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 2.25 µM against NCI-H929 cells, comparable to established treatments like lenalidomide . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: NCI-H929 Cell Line
In a study evaluating the effects on the NCI-H929 multiple myeloma cell line:
- Apoptosis Induction : The compound induced apoptosis in a dose-dependent manner, with early apoptotic events increasing significantly at higher concentrations (from 6.0% to 34.6% at 5 µM) compared to control .
- Cell Cycle Analysis : A notable G0/G1 phase arrest was observed, indicating a halt in cellular proliferation .
Immunomodulatory Activity
The compound also exhibits immunomodulatory properties by inhibiting TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 value for TNF-α inhibition was reported at 0.76 µM, showcasing its potential as an immunotherapeutic agent .
Toxicity Profile
Toxicity assessments indicated that the compound displayed minimal toxicity at concentrations up to 20 µM on normal PBMCs, suggesting a favorable safety profile compared to traditional chemotherapeutics like lenalidomide .
The biological activity of this compound is primarily attributed to:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Cell Cycle Modulation : Arresting cells in the G0/G1 phase prevents further division.
- Cytokine Inhibition : Reducing pro-inflammatory cytokines like TNF-α enhances its therapeutic potential in inflammatory conditions.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | IC50 Value |
---|---|---|
Antiproliferative | Induces apoptosis | 2.25 µM |
Immunomodulatory | TNF-α inhibition | 0.76 µM |
Toxicity | Minimal at 20 µM | - |
Properties
Molecular Formula |
C17H25Cl2N5O3 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H23N5O3.2ClH/c23-15-5-4-14(17(25)21-15)19-12-2-1-3-13(10-12)20-16(24)11-22-8-6-18-7-9-22;;/h1-3,10,14,18-19H,4-9,11H2,(H,20,24)(H,21,23,25);2*1H |
InChI Key |
PCVAUSLSOSZZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CN3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.